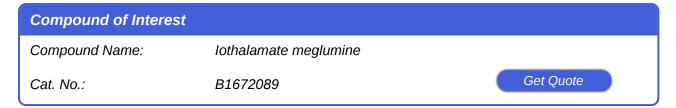


A Technical Guide to the Physicochemical Properties of Iothalamate Meglumine Solution

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Iothalamate Meglumine** solution, a widely used iodinated contrast agent. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation. The following sections detail the quantitative properties, experimental methodologies for their determination, and a visualization of its pharmacokinetic pathway.

Core Physicochemical Data

lothalamate meglumine is the meglumine salt of iothalamic acid, an organic iodine compound that serves as a radiographic contrast medium.[1] Its efficacy and safety are intrinsically linked to its physicochemical characteristics, which vary with concentration. The properties of several commercially available formulations are summarized below.

Composition and Concentration

lothalamate meglumine solutions are sterile aqueous solutions that may contain stabilizers like edetate calcium disodium and buffers such as monobasic sodium phosphate to maintain product integrity and physiological compatibility.[1][2][3][4][5]

Table 1: Composition of Various **Iothalamate Meglumine** Solutions



Product Name	Iothalamate Meglumine Concentration (mg/mL)	Organically Bound lodine (mg/mL)	Edetate Calcium Disodium (mg/mL)	Monobasic Sodium Phosphate (mg/mL)
Conray® 30	300	141	0.110	0.125
Conray® 43	430	202	0.110	0.115
Conray®	600	282	0.09	0.125
Cysto-Conray® II	172	81	0.110	0.115

Source:[2][3][4][5]

Osmolality, Viscosity, and pH

The osmolality, viscosity, and pH of **iothalamate meglumine** solutions are critical parameters influencing their in-vivo behavior, including injection pressure, patient tolerance, and interaction with biological fluids.[6][7][8]

Table 2: Physicochemical Properties of **Iothalamate Meglumine** Solutions

Property	Conray® 30	Conray® 43	Conray®	Cysto- Conray® II
Osmolarity (mOsmol/L)	~500	~800	~1000	Hypertonic
Osmolality (mOsmol/kg)	~600	~1000	~1400	Hypertonic
Viscosity at 25°C (cps)	~2	~3	~6	Not Specified
Viscosity at 37°C (cps)	~1.5	~2	~4	Not Specified
pH Range	6.5 - 7.7	6.6 - 7.6	6.5 - 7.7	6.6 - 7.6



Source:[2][3][4][5]

Experimental Protocols

The determination of the physicochemical properties of **iothalamate meglumine** solutions adheres to standardized pharmaceutical testing methodologies, primarily those outlined in the United States Pharmacopeia (USP).

Osmolality Determination (USP <785>)

Osmolality is a measure of the osmotic pressure of a solution and is determined by measuring the freezing point depression.[3][9][10][11][12]

Methodology:

- Apparatus: A calibrated osmometer designed for freezing point depression measurement is used. The apparatus includes a cooling mechanism, a temperature-sensitive resistor (thermistor), and a sample mixing device.[3]
- Calibration: The osmometer is calibrated using standard aqueous solutions of sodium chloride of known osmolality.
- Procedure:
 - A precise volume of the iothalamate meglumine solution is placed in the measurement container.
 - The sample is supercooled to a temperature below its freezing point.
 - Crystallization is induced, and the resulting temperature increase to the freezing point is measured by the thermistor.
 - The freezing point depression is directly proportional to the osmolality of the solution.[3]

Viscosity Measurement (USP <911>)

The viscosity of **iothalamate meglumine** solutions is typically determined using a capillary viscometer or a rotational viscometer.[13][14][15][16]



Methodology (Capillary Viscometer):

- Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald-type) is used.
- Temperature Control: The viscometer is placed in a constant-temperature bath maintained at the desired temperature (e.g., 25°C or 37°C) with a precision of ±0.1°C.[14]
- Procedure:
 - The viscometer is filled with a precise volume of the **iothalamate meglumine** solution.
 - The time taken for the liquid to flow between two marked points under the influence of gravity is measured.
 - The kinematic viscosity is calculated from the flow time and the viscometer constant.
 - The dynamic viscosity (in centipoise) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[14]

pH Determination (USP <791>)

The pH of the solution is measured potentiometrically using a standardized pH meter.[17][18] [19][20][21][22]

Methodology:

- Apparatus: A pH meter equipped with a glass electrode and a reference electrode (or a combination electrode) is used. The meter should be capable of reproducing pH values to 0.02 pH units.[18]
- Calibration: The pH meter is calibrated using at least two standard buffer solutions with pH values that bracket the expected pH of the sample.
- Procedure:
 - The electrodes are rinsed with purified water and then with a portion of the iothalamate meglumine solution.



- The electrodes are immersed in the sample solution, and the pH reading is allowed to stabilize.
- The measurement is typically performed at a controlled temperature of 25 ± 2°C.[18]

Density Determination

Density is a fundamental property required for the conversion of kinematic viscosity to dynamic viscosity and can be determined using a pycnometer.[23][24]

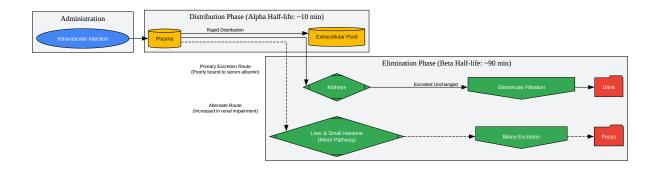
Methodology:

- Apparatus: A calibrated pycnometer of a known volume and an analytical balance are used.
- Procedure:
 - The weight of the clean, dry, and empty pycnometer is determined.
 - The pycnometer is filled with the iothalamate meglumine solution, ensuring no air bubbles are trapped. The temperature of the solution is recorded.
 - The weight of the filled pycnometer is measured.
 - The density is calculated by dividing the mass of the solution by the known volume of the pycnometer.[23][24]

Pharmacokinetic Pathway of Iothalamate Meglumine

Following intravascular administration, **iothalamate meglumine** is rapidly distributed throughout the circulatory system and is primarily excreted unchanged by the kidneys. Its pharmacokinetics are often described by a two-compartment model.[4][25][26][27][28][29][30] [31]





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Pharmacokinetic pathway of iothalamate meglumine.

The diagram above illustrates the journey of **iothalamate meglumine** in the body. After intravascular injection, it rapidly distributes from the plasma into the extracellular fluid. The primary route of elimination is through the kidneys via glomerular filtration, where it is excreted unchanged in the urine.[4] A minor, alternative excretion pathway exists through the liver and small intestine, which becomes more significant in patients with impaired renal function.[4][27] The distribution and elimination phases are characterized by alpha and beta half-lives of approximately 10 and 90 minutes, respectively, in patients with normal renal function.[4]

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